molecular formula C22H21N5O2 B6504554 3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile CAS No. 1396687-07-2

3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile

Cat. No.: B6504554
CAS No.: 1396687-07-2
M. Wt: 387.4 g/mol
InChI Key: CNVISKCPKITYGX-UHFFFAOYSA-N
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Description

3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile is a complex organic compound featuring a triazole ring, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the reaction of phenylhydrazine with a suitable keto compound to form the triazole core, followed by further functionalization to introduce the piperidine and benzonitrile groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.

Biology

In biological research, the compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound's ability to interact with biological systems could lead to the creation of drugs for treating diseases such as cancer, inflammation, or infections.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile exerts its effects depends on its specific application. For example, in drug development, it may inhibit a particular enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Indole derivatives: : These compounds also contain a heterocyclic ring and are known for their biological activity.

  • Thiazole derivatives: : These compounds feature a sulfur atom in their ring structure and exhibit diverse biological activities.

  • Triazole derivatives: : Similar to the compound , these also contain a triazole ring and are used in various pharmaceutical applications.

Uniqueness

What sets 3-[3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile apart from these similar compounds is its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

3-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-25-22(29)27(19-10-3-2-4-11-19)20(24-25)18-9-6-12-26(15-18)21(28)17-8-5-7-16(13-17)14-23/h2-5,7-8,10-11,13,18H,6,9,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVISKCPKITYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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